Cas no 1909252-89-6 (1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one)

1909252-89-6 structure

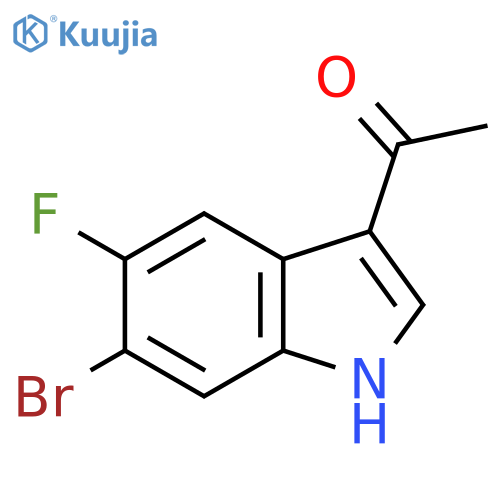

商品名:1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

CAS番号:1909252-89-6

MF:C10H7BrFNO

メガワット:256.071085214615

MDL:MFCD32696162

CID:4784667

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

-

- MDL: MFCD32696162

- インチ: 1S/C10H7BrFNO/c1-5(14)7-4-13-10-3-8(11)9(12)2-6(7)10/h2-4,13H,1H3

- InChIKey: FKCSBTHLTUSXAY-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC2C(C(C)=O)=CNC=2C=1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 32.9

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B204390-25mg |

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one |

1909252-89-6 | 25mg |

$ 120.00 | 2022-06-07 | ||

| Matrix Scientific | 222872-5g |

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min |

1909252-89-6 | 95% | 5g |

$3780.00 | 2023-09-09 | |

| TRC | B204390-50mg |

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one |

1909252-89-6 | 50mg |

$ 195.00 | 2022-06-07 | ||

| Matrix Scientific | 222872-500mg |

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min |

1909252-89-6 | 95% | 500mg |

$840.00 | 2023-09-09 | |

| Matrix Scientific | 222872-1g |

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one, 95% min |

1909252-89-6 | 95% | 1g |

$1260.00 | 2023-09-09 |

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1909252-89-6 (1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量